1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Description
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride (CAS: 2177263-22-6) is a heterocyclic organic compound with the molecular formula C₁₁H₁₁ClN₂O₄ and a molar mass of 282.67 g/mol. Its structure comprises an imidazo[1,5-a]pyridine core substituted with an ethoxycarbonyl group at position 1 and a carboxylic acid group at position 6, which is protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly for developing bioactive molecules targeting enzymes or receptors .
Key physicochemical properties include:
- Solubility: Likely polar due to the carboxylic acid and hydrochloride groups, suggesting solubility in polar solvents like water, methanol, or DMSO.
- Stability: The hydrochloride salt enhances stability under ambient conditions compared to the free base.
- Synthetic Relevance: Its ethoxycarbonyl group serves as a protective moiety during multi-step synthesis, while the carboxylic acid enables conjugation or derivatization .
Global suppliers, such as Chem4Chem (China), Kohinoor Group (India), and Zhejiang Unipharma-Chem Co., Ltd. (China), offer this compound in varying quantities (e.g., milligrams to grams), indicating its industrial demand .
Properties
IUPAC Name |
1-ethoxycarbonylimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4.ClH/c1-2-17-11(16)9-8-4-3-7(10(14)15)5-13(8)6-12-9;/h3-6H,2H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXDJDFCDOQCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride, in combating tuberculosis. Research indicates that compounds within this class exhibit strong activity against Mycobacterium tuberculosis, particularly multidrug-resistant strains. For instance, derivatives have been shown to inhibit the QcrB enzyme in M. tuberculosis, which is crucial for ATP synthesis and bacterial survival .
Fluorescent Probes
The imidazo[1,5-a]pyridine scaffold is recognized for its stability and suitability as a fluorescent probe. Studies demonstrate that these compounds can intercalate into lipid bilayers effectively, making them valuable in biological imaging applications. The solvatochromic behavior of these probes allows for enhanced detection capabilities in various environments, which is pivotal for membrane studies and cellular imaging .
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step processes that include amide coupling and hydrolysis of ester derivatives. These methods enable the formation of various substituted compounds with tailored properties for specific applications. For example, the use of ethyl acetoacetate in reactions with substituted amino pyridines has led to a range of novel derivatives with enhanced biological activities .
Case Study: Antitubercular Activity
A study focusing on the antitubercular properties of imidazo[1,5-a]pyridine derivatives reported that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.05 μM against resistant strains of M. tuberculosis. These findings suggest that modifications to the imidazo[1,5-a]pyridine structure can significantly enhance antimicrobial efficacy .
Case Study: Fluorescent Probes in Lipid Membranes
Another research effort investigated the interaction of imidazo[1,5-a]pyridine-based fluorescent probes with artificial lipid membranes. The results indicated that these compounds exhibit remarkable partitioning behavior within lipid bilayers, which is crucial for their application as membrane probes in biological systems. The temperature-dependent experiments further validated their stability and effectiveness in varying conditions .
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of c-MET kinases, which are involved in carcinogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,5-a]pyridine scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds, focusing on molecular features, applications, and commercial availability:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Variations :
- The target compound’s ethoxycarbonyl group distinguishes it from analogs like methyl or ethyl esters (e.g., ). This group enhances steric bulk and modulates reactivity during synthesis.
- The hydrochloride salt improves crystallinity and stability compared to free acids (e.g., Imidazo[1,5-a]pyridine-6-carboxylic acid, ).
Positional Isomerism :
- Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride (CAS: 1914148-56-3) shares a high structural similarity (0.91) but differs in substituent position (C7 vs. C6), which may alter binding affinity in biological targets .
Commercial Accessibility :
- The target compound is more widely available (via 13+ global suppliers, ) compared to analogs like Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride, which is listed as discontinued in some catalogs .
Research and Industrial Implications
The structural flexibility of imidazo[1,5-a]pyridine derivatives enables diverse applications:
- Drug Discovery: The carboxylic acid group facilitates conjugation to amino groups in peptides or proteins, making the target compound valuable for prodrug design .
- Agrochemicals : Ethoxycarbonyl-protected analogs are intermediates in herbicide development due to their stability under acidic conditions .
Biological Activity
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride, with the CAS number 2177263-22-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.67 g/mol. Its structure features an imidazo[1,5-a]pyridine core, which is known for its bioactive properties.
| Property | Value |
|---|---|
| CAS Number | 2177263-22-6 |
| Molecular Formula | C11H11ClN2O4 |
| Molecular Weight | 270.67 g/mol |
| Purity | >95% |
Anticancer Properties
Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit potent anticancer activities. For instance, a series of compounds derived from this scaffold were tested against human cervical carcinoma (HeLa) cells. The cytotoxic effects were evaluated using the PrestoBlue® viability assay, revealing several compounds with half-maximal inhibitory concentrations (IC50) below 150 μM, indicating strong cytotoxic potential against cancer cells .
Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 1a | <150 | Highly cytotoxic |
| 1b | 25 | Strong inhibitor of Rab11A prenylation |
| 1c | 100 | Moderate activity |
| 1d | >386 | Low activity |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of protein geranylgeranylation, a critical post-translational modification necessary for the function of several oncogenic proteins. Inhibition of this process has been linked to reduced cell viability in various cancer cell lines .
Other Biological Activities
Beyond anticancer effects, imidazo[1,5-a]pyridine derivatives have demonstrated a range of biological activities, including:
- Antimicrobial : Exhibiting antibacterial and antifungal properties.
- Anti-inflammatory : Reducing inflammation in various models.
- Antiviral : Potential activity against viral infections.
These activities are attributed to the unique nitrogen-containing heterocyclic structure that allows for diverse interactions with biological targets .
Structure-Activity Relationship (SAR)
The SAR studies on imidazo[1,5-a]pyridine derivatives suggest that modifications at specific positions on the ring can significantly influence biological activity. For example, substituents at the C6 position have been shown to enhance potency against certain targets while maintaining low toxicity profiles .
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Study on Anticancer Activity
A comprehensive study involving various imidazo[1,5-a]pyridine derivatives was conducted to evaluate their anticancer efficacy. The research highlighted that modifications at the C6 position led to enhanced activity against HeLa cells and other cancer lines. Notably, compounds with bulky groups at this position exhibited increased cytotoxicity and selective inhibition of oncogenic pathways .
Clinical Implications
The promising results from in vitro studies have prompted further exploration into the clinical implications of these compounds. Preclinical trials are underway to assess their effectiveness in vivo and to evaluate potential side effects and interactions with existing therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
